Neo Spiramycin I-d3
Description
Neo Spiramycin I-d3 (C₃₆H₅₉D₃N₂O₁₁; MW: 701.9) is a deuterated analog of Neo Spiramycin I, a metabolite of the macrolide antibiotic Spiramycin I. It features three hydrogen atoms replaced with deuterium, enhancing molecular stability and altering vibrational properties without modifying its chemical structure . This compound is primarily utilized as an internal standard in mass spectrometry (MS) to improve analytical accuracy by distinguishing it from non-deuterated spiramycin in complex matrices like biological or environmental samples . Its applications include studying spiramycin metabolism, environmental degradation pathways, and residue tracking in food products .
Properties
Molecular Formula |
C₃₆H₅₉D₃N₂O₁₁ |
|---|---|
Molecular Weight |
701.9 |
Synonyms |
4A-O-De(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular and Physicochemical Properties
*Carrimycin is a mixture of isovaleryl-modified Spiramycin I, II, and III (e.g., C₄₈H₈₃N₂O₁₅ for isovaleryl Spiramycin I) .
Key Differences:
- Deuterium Substitution : this compound and Spiramycin I-d3 are deuterated for analytical stability, whereas Spiramycin I and Carrimycin lack isotopic labeling.
Analytical Challenges
- Spiramycin Hydration: Non-deuterated spiramycin converts to a diol in aqueous matrices, causing mass shifts (MW: 843.6 → 861.5) and quantification errors . This compound mitigates this by providing a stable reference .
- Chromatographic Resolution : Spiramycin I, II, and III co-elute in feed samples, necessitating quantification based on the dominant Spiramycin I component . Deuterated analogs simplify peak identification in MS .
Q & A
Q. What is the primary role of Neo Spiramycin I-d3 in analytical chemistry, and how does it improve accuracy in mass spectrometry?
this compound is used as an internal standard in mass spectrometry due to its deuterium-substituted structure, which minimizes interference from matrix effects and enhances quantification precision. By introducing three deuterium atoms, its molecular mass shifts sufficiently to distinguish it from the non-deuterated analyte, reducing background noise in complex biological or environmental samples. This isotopic distinction ensures reliable calibration curves and reproducibility in pharmacokinetic or environmental degradation studies .
How should researchers formulate focused research questions for studying this compound’s metabolic pathways?
Researchers should employ frameworks like PICO (Population: target organism/environment; Intervention: exposure to this compound; Comparison: non-deuterated spiramycin; Outcome: metabolic byproducts) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: "How does deuterium substitution alter the biotransformation of spiramycin in hepatic microsomes compared to its non-deuterated form?" This approach ensures methodological rigor and alignment with regulatory standards for antibiotic residue analysis .
Q. What are the best practices for preparing samples containing this compound to minimize degradation during analysis?
Samples should be stored at -20°C to preserve stability, as deuterated compounds may still undergo pH-dependent hydrolysis. For aqueous matrices, adjust pH to 6.2–9.5 to prevent conversion to hydrated derivatives (e.g., geminal diols), which can skew mass spectrometry results. Use inert solvents like acetonitrile for extraction, and validate recovery rates (>90%) using spike-and-recovery experiments .
Advanced Research Questions
Q. How do deuterium isotope effects influence the stability and environmental persistence of this compound compared to its non-deuterated counterpart?
Deuterium’s kinetic isotope effect (KIE) reduces bond cleavage rates, potentially prolonging environmental persistence. For example, in aqueous solutions, deuterium substitution may slow hydrolysis by stabilizing C-H/D bonds, as shown in studies where spiramycin’s hydration to diol derivatives (mass shift +18 Da) was mitigated using deuterated analogs. Researchers should conduct accelerated stability testing under varying pH/temperature conditions to quantify these effects .
Q. What methodological strategies are critical for validating UHPLC-MS/MS methods using this compound as an internal standard?
Key steps include:
- Matrix-matched calibration : Prepare standards in the same biological/environmental matrix to account for ion suppression.
- Cross-validation : Compare results with non-deuterated spiramycin to confirm deuterium’s inertness in reactions.
- Recovery testing : Ensure extraction efficiency exceeds 90% using protocols like ethanol-K₂HPO₄ aqueous two-phase systems, which achieve >97% recovery for spiramycin .
Q. How can researchers resolve data discrepancies arising from this compound’s structural isomerism or pH-dependent degradation products?
Use high-resolution mass spectrometry (HRMS) to distinguish between isotopic variants and structural isomers (e.g., neospiramycin formed under acidic conditions). For quantitative studies, apply multi-reaction monitoring (MRM) transitions specific to deuterated fragments. Additionally, employ NMR spectroscopy to confirm structural integrity post-extraction, particularly in studies tracking environmental degradation .
Q. What experimental designs are optimal for tracking this compound’s metabolic fate in microbial communities?
Use stable isotope probing (SIP) with this compound to trace deuterium incorporation into microbial biomass or biotransformation products. Couple this with metagenomic sequencing to identify degradative pathways. For example, acidic conditions (pH <2) promote neospiramycin formation, which can be quantified via LC-MS/MS with deuterium-labeled internal standards .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
